Chlorotris(cyclohexyloxy)silane

Description

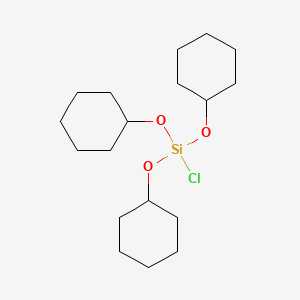

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(tricyclohexyloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO3Si/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKYHVKRUUKCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Chlorotris(cyclohexyloxy)silane

The synthesis of this compound, a key organosilicon compound, can be achieved through various methodologies, ranging from traditional direct processes to more refined indirect and catalytic routes. The choice of synthetic pathway often depends on desired purity, yield, and adherence to environmentally conscious principles.

Direct synthesis represents a pathway to obtaining alkoxysilanes by reacting elemental silicon directly with an alcohol in the presence of a catalyst. mdpi.com This approach is gaining attention as it aligns with green chemistry principles by potentially avoiding the use of chlorosilane intermediates. mdpi.comresearchgate.net The direct reaction for a generic tetraalkoxysilane involves metallic silicon and an alcohol, which can be optimized for temperature and catalyst loading to maximize conversion and selectivity. rsc.org

In a generalized direct synthesis for alkoxysilanes, factors such as reaction temperature, catalyst type, and catalyst concentration are critical for process efficiency. rsc.org For instance, studies on similar direct syntheses have shown that increasing the temperature can significantly enhance silicon conversion, although an optimal temperature exists to balance reaction rate and selectivity. Copper-based catalysts, particularly copper(I) chloride (CuCl), have demonstrated high activity in these reactions. rsc.org

Table 1: Effect of Reaction Conditions on a Model Direct Alkoxysilane Synthesis This table illustrates general principles of direct synthesis optimization, based on studies of related compounds.

| Parameter | Condition A | Condition B | Condition C |

| Temperature | 100 °C | 150 °C | 250 °C |

| Catalyst | CuCl (20 wt%) | CuCl (20 wt%) | CuCl (20 wt%) |

| Silicon Conversion | 77% | ~90% | >90% |

| Selectivity | 98% | 94% | Lowered due to side reactions |

Data adapted from studies on the direct synthesis of tetraalkoxysilanes. rsc.org

A more common and established method for producing this compound is through the indirect route, which involves the alkoxylation of a suitable silicon precursor. The most common precursor for this type of reaction is a chlorosilane, such as silicon tetrachloride (SiCl₄). This process is effectively an esterification reaction where the Si-Cl bonds are successively replaced by Si-O-Cyclohexyl bonds. mdpi.com

The reaction proceeds by treating silicon tetrachloride with three equivalents of cyclohexanol (B46403). A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme: SiCl₄ + 3 C₆H₁₁OH → ClSi(OC₆H₁₁)₃ + 3 HCl

This method allows for precise stoichiometric control to achieve the desired degree of substitution on the silicon atom.

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and yield. In the synthesis of alkoxysilanes, various catalytic systems have been developed. nii.ac.jp Solid acid catalysts, such as zeolites and montmorillonites, are effective in promoting reactions between alcohols and existing alkoxysilanes (transesterification), allowing for the efficient production of different alkoxysilane products. google.com These inorganic solid acids are often easy to handle and procure. google.com

For achieving high selectivity, particularly in complex molecules, transition metal catalysts are employed. Rhodium (Rh) and Iridium (Ir) based catalysts, for example, have been utilized in the enantioselective synthesis of chiral alkoxysilanes through processes like dehydrogenative Si-O coupling. thieme-connect.comresearchgate.net These advanced systems enable excellent stereocontrol, which is crucial for applications requiring high-purity, specific isomers. researchgate.net

Table 2: Overview of Catalytic Systems in Alkoxysilane Synthesis

| Catalyst Type | Example(s) | Reaction Type | Key Advantages |

| Solid Acids | Zeolites (USY, Beta type), Montmorillonites | Transalkoxylation | Readily available, efficient, easy to separate. google.com |

| Transition Metals | Rhodium (Rh), Iridium (Ir) complexes | Dehydrogenative Coupling, Hydrosilylation | High selectivity, stereocontrol, high atom economy. researchgate.net |

| Lewis Bases | Hexamethylphosphoric triamide (HMPA) | Reduction of Alkoxysilanes | Catalyzes reduction using mild hydride sources. rsc.org |

The production of chlorosilanes and their derivatives is increasingly scrutinized through the lens of green chemistry. mdpi.com The traditional Müller-Rochow process for producing organochlorosilanes, while industrially vital, raises environmental concerns due to the use of chlorinated reagents and the generation of hazardous byproducts like hydrogen chloride. mdpi.com

Applying green chemistry principles to the synthesis of compounds like this compound involves several key strategies: yale.eduacs.orgnih.gov

Waste Prevention: Designing syntheses to minimize waste is a primary goal. The direct synthesis of alkoxysilanes from silicon and alcohols is a prime example, as it can avoid the formation of HCl. mdpi.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic routes often exhibit higher atom economy than stoichiometric reactions. yale.edu

Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methods should use and generate substances with little to no toxicity. nih.gov This encourages moving away from highly reactive and corrosive precursors like silicon tetrachloride. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Catalysts can enable reactions under milder conditions and with greater selectivity, reducing energy consumption and unwanted byproducts. google.comthieme-connect.com

The shift towards direct synthesis of alkoxysilanes from alcohols is a significant step in aligning silane (B1218182) production with the principles of sustainable development. mdpi.com

Reaction Mechanisms of Formation and Transformation

Understanding the underlying reaction mechanisms is fundamental to controlling the synthesis and reactivity of this compound. The formation from a chlorosilane precursor is a classic example of nucleophilic substitution at a silicon center.

The reaction between a chlorosilane (e.g., silicon tetrachloride) and an alcohol like cyclohexanol proceeds via a nucleophilic substitution mechanism. libretexts.org Although silicon is in the same group as carbon, the mechanism of nucleophilic substitution at silicon (Sₙ2@Si) has distinct features compared to carbon (Sₙ2@C). libretexts.orgresearchgate.net

The key steps in the formation of an alkoxysilane from a chlorosilane are:

Nucleophilic Attack: The oxygen atom of the cyclohexanol, acting as a nucleophile, attacks the electrophilic silicon atom.

Intermediate Formation: Unlike the Sₙ2 reaction at carbon which proceeds through a five-coordinate transition state, the reaction at the larger silicon atom can proceed through a more stable, five-coordinate intermediate (a trigonal bipyramidal structure), often referred to as a transition complex or adduct. researchgate.net The ability of silicon's d-orbitals to accommodate additional electron density facilitates the formation of this hypervalent intermediate.

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate. The strong bond that forms between silicon and oxygen provides a significant thermodynamic driving force for the reaction. libretexts.org

Deprotonation: The resulting protonated alkoxysilane is deprotonated, often by a base present in the reaction mixture, to yield the final product and a salt byproduct (e.g., pyridinium chloride).

The steric bulk of the substituents around the silicon atom can influence the reaction pathway, potentially modulating the energy profile from a stable intermediate to a mechanism more closely resembling a classical transition state. researchgate.net

Influence of Cyclohexyloxy Steric and Electronic Effects on Reactivity

The reactivity of the silicon center in chlorosilanes is significantly influenced by the steric and electronic properties of the substituents. In the case of this compound, the three bulky cyclohexyloxy groups play a pivotal role in modulating the accessibility of the silicon atom to incoming nucleophiles.

Steric Effects: The cyclohexyloxy group is sterically more demanding than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This steric hindrance shields the electrophilic silicon atom, which can slow down the rate of nucleophilic attack. libretexts.orgresearchgate.net This effect becomes more pronounced with each successive substitution of a chloro group on the silicon tetrachloride precursor. The bulky nature of these groups can lead to a decrease in the reaction rate compared to less hindered alcohols. libretexts.orgnih.gov

To illustrate the differences in substituent effects, the following table compares the properties of various alkoxy groups.

| Alkoxy Group | Cone Angle (°) (Illustrative) | Inductive Effect (Taft σ*) (Illustrative) | Relative Hydrolysis Rate (Illustrative) |

| Methoxy | 90 | +0.05 | 100 |

| Ethoxy | 108 | -0.10 | 10 |

| Isopropoxy | 135 | -0.19 | 1 |

| Cyclohexyloxy | ~145 | -0.21 | <1 |

This table presents illustrative data based on general chemical principles to highlight the relative effects of different alkoxy groups.

Kinetic Studies of Synthesis Reactions and Intermediate Formation

Kinetic studies are essential for understanding the reaction mechanism, including the rates of individual substitution steps and the formation of reaction intermediates. The reaction between silicon tetrachloride and cyclohexanol to form this compound is expected to proceed in a stepwise manner.

The rate of formation of this compound can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to track the concentration of reactants, intermediates, and the final product over time. Such studies can reveal the reaction order with respect to each reactant. It is plausible that the reaction is first order in silicon tetrachloride and shows a more complex dependence on the concentration of cyclohexanol, potentially involving the alcohol as both a reactant and a catalyst for proton transfer. nih.gov

The formation of intermediates such as monochloro- and dithis compound can be observed, and their concentration profiles can provide insight into the relative rates of the successive substitution reactions. The decreasing reactivity with increased substitution, due to steric hindrance, would be reflected in the rate constants for each step.

Below is a hypothetical data table illustrating the initial rate of reaction under varying reactant concentrations, which would be typical for a kinetic study of this nature.

| Experiment | [SiCl4] (mol/L) | [Cyclohexanol] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.3 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.3 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.6 | 4.8 x 10⁻⁴ |

This is a hypothetical data table to illustrate the principles of kinetic analysis for the synthesis of this compound.

Computational and Theoretical Modeling of Reaction Pathways

Computational and theoretical modeling, particularly using density functional theory (DFT), provides a powerful tool for investigating the detailed reaction pathways for the formation of this compound. mdpi.com These methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products.

Theoretical studies on the alcoholysis of chlorosilanes suggest that the reaction can proceed through a concerted or a stepwise mechanism. core.ac.uk In the context of bulky alcohols like cyclohexanol, a stepwise mechanism involving a pentacoordinate silicon intermediate is often favored. The initial step would be the coordination of the cyclohexanol oxygen to the silicon atom, followed by the departure of the chloride ion.

Computational models can elucidate the structure of the transition state, which is crucial for understanding the factors that control the reaction rate. For the reaction of a chlorosilane with an alcohol, the transition state is expected to involve a partially formed Si-O bond and a partially broken Si-Cl bond. The steric repulsion between the cyclohexyloxy groups and the incoming nucleophile would be reflected in a higher calculated activation energy for the transition state. nih.gov

The following table presents hypothetical activation energies for the stepwise substitution of chlorine atoms in silicon tetrachloride with cyclohexyloxy groups, as might be predicted by computational modeling.

| Reaction Step | Description | Predicted Activation Energy (kJ/mol) |

| 1 | SiCl₄ + ROH → Cl₃Si(OR) + HCl | 45 |

| 2 | Cl₃Si(OR) + ROH → Cl₂Si(OR)₂ + HCl | 55 |

| 3 | Cl₂Si(OR)₂ + ROH → ClSi(OR)₃ + HCl | 68 |

This table contains illustrative computational data based on trends observed in related systems. R = cyclohexyl.

Iii. Chemical Reactivity and Functionalization

Hydrolysis and Condensation Mechanisms

The core reactivity of chlorotris(cyclohexyloxy)silane involves hydrolysis and condensation, which are typically catalyzed by either acids or bases. These processes lead to the formation of siloxane bonds (Si-O-Si), the foundational linkage in silicone polymers.

Under acidic conditions, the hydrolysis of alkoxysilanes, a related class of compounds, is initiated by the protonation of the alkoxy group. gelest.comnih.gov This initial and rapid step makes the silicon atom more electrophilic and thus more susceptible to a backside attack by a water molecule. nih.govnih.gov This process results in the displacement of a cyclohexyloxy group and the formation of a silanol (B1196071) (Si-OH) group. The protonated silanol can then react with a neutral silanol, leading to the formation of a siloxane bond and the release of a water molecule. A key characteristic of acid-catalyzed condensation is the preferential reaction of protonated silanols with the least acidic silanol end groups, which generally results in the formation of less branched polymeric structures. nih.gov

The protonation of the silane (B1218182) can lead to electrostatic repulsion between the charged intermediates, which can influence the geometry and packing of the molecules, particularly at interfaces. nih.gov The stepwise nature of hydrolysis, where each cyclohexyloxy group is sequentially replaced, can be influenced by these protonation events. nih.gov

In alkaline environments, the hydrolysis and condensation reactions proceed through a different mechanism. A hydroxyl ion or a deprotonated silanol (silanolate) acts as the nucleophile, attacking the silicon atom. nih.gov This nucleophilic attack is the driving force for both the hydrolysis of the cyclohexyloxy groups and the subsequent condensation of the resulting silanols. The reaction is believed to proceed via an SN2-Si mechanism, involving a five- or six-coordinate silicon intermediate or transition state. nih.govgoogle.com

The formation of silanolates is a critical step in base-catalyzed pathways. nih.gov Unlike in acidic conditions, where less branched structures are favored, base-catalyzed condensation tends to produce more highly branched and cross-linked networks. nih.gov This is because the deprotonated silanol preferentially reacts with more acidic silanols.

The amount of water present in the reaction system is a critical parameter that significantly influences the kinetics of hydrolysis. nih.gov An increase in the water-to-silane ratio generally accelerates the hydrolysis reaction up to a certain point. nih.gov Beyond this limit, excess water can inhibit the reaction, possibly due to decreased solubility of the silane. nih.gov The water content also dictates whether condensation proceeds primarily through water condensation (two silanols reacting) or alcohol condensation (a silanol reacting with an alkoxy group). nih.gov In acidic media, the water content has a pronounced effect on the structure of the resulting solid products, whereas in neutral or basic conditions, its effect is less noticeable. nih.gov

Table 1: Influence of Reaction Conditions on Hydrolysis and Condensation

| Parameter | Effect on Acid-Catalyzed Pathway | Effect on Base-Catalyzed Pathway |

|---|---|---|

| Catalyst | Protonates alkoxy/silanol groups, leading to less branched polymers. nih.gov | Forms nucleophilic hydroxyl/silanolate ions, leading to more branched polymers. nih.gov |

| Water Content | Significantly affects the structure of the final product. nih.gov | Has a less noticeable effect on the final structure. nih.gov |

| Solvent | Can influence reaction rates and the stability of intermediates. nih.govresearchgate.net | Can influence reaction rates and the stability of intermediates. nih.govresearchgate.net |

This table provides a generalized overview of the effects of different parameters on the hydrolysis and condensation of silanes.

The fundamental outcome of the hydrolysis and condensation of this compound is the formation of siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. wikipedia.orgresearchgate.net The process begins with the hydrolysis of the Si-Cl and subsequently the Si-OR bonds to form silanols (Si-OH). wikipedia.orgresearchgate.net These silanols are highly reactive intermediates that readily undergo condensation reactions with each other or with remaining cyclohexyloxy groups to form siloxane linkages, releasing water or cyclohexanol (B46403) as byproducts, respectively. wikipedia.orgresearchgate.net

As condensation proceeds, a network of interconnected siloxane bonds develops. researchgate.net The structure of this network, whether it is linear, branched, or a highly cross-linked three-dimensional gel, is determined by the reaction conditions. nih.govresearchgate.net For instance, acid-catalyzed conditions tend to favor the formation of more linear or chain-like structures, while base-catalyzed conditions promote the growth of more compact, highly branched clusters. nih.govnih.gov

Controlling the extent of oligomerization and polymerization is crucial for tailoring the properties of the final silicone material. This control can be exerted through several factors, including the careful management of the water-to-silane ratio, pH, catalyst type, and the use of chain-stopping agents. nih.govgoogle.comcapes.gov.br

The water/silane ratio not only affects the hydrolysis kinetics but also governs the structure, shape, distribution, and molecular weight of the resulting oligomers. nih.gov By adjusting this ratio, it is possible to influence the formation of linear, monocyclic, and bicyclic oligomers. nih.gov The formation of cyclic polysiloxanes, which can occur through intramolecular condensation of silanols, can be minimized by controlling the hydrolysis and aging process. google.com The use of specific catalysts can also direct the polymerization towards the formation of linear polymers over cyclic byproducts. gelest.com Furthermore, the introduction of monofunctional silanes can act as chain terminators, limiting the molecular weight growth of the polymer. capes.gov.br

Derivatization and Further Functionalization Reactions

Beyond hydrolysis and condensation, this compound can undergo derivatization and further functionalization reactions. The reactive Si-Cl bond can be targeted for substitution reactions with a variety of nucleophiles other than water. For instance, reaction with alcohols would lead to the formation of tetraalkoxysilanes, while reaction with amines could introduce amino functionalities.

Once the siloxane network is formed, the organic cyclohexyloxy groups attached to the silicon atoms can potentially be modified, although this is less common than reactions involving the initial silane monomer. The primary route for functionalization typically involves co-hydrolysis and co-condensation of this compound with other organosilanes that possess desired functional groups (e.g., amino, epoxy, vinyl). nih.gov This approach allows for the incorporation of specific functionalities into the resulting polysiloxane network, tailoring its chemical and physical properties for specific applications.

Reactions with Organic Reagents for Covalent Modification

The core of this compound's reactivity lies in the susceptibility of the silicon-chlorine bond to nucleophilic attack. This bond is readily cleaved, making the compound an effective silylating agent for the covalent modification of organic molecules. youtube.com Covalent modification involves the formation of a stable, covalent bond between the silane moiety and an organic reagent, often resulting in significant changes to the properties of the parent molecule. youtube.comnih.gov

Key reactions with organic reagents include:

With Alcohols (Alkoxylation): In the presence of a base or upon heating, this compound reacts with alcohols (R'-OH) to displace the chloride ion, forming a new silicon-oxygen bond and releasing hydrochloric acid. This reaction is a standard method for introducing the tris(cyclohexyloxy)silyl group onto an organic backbone.

With Amines (Amination): Primary and secondary amines react similarly with the Si-Cl bond to form silylamines. This covalent modification can alter the basicity and electrostatic interactions of the original amine. youtube.com

With Organometallic Reagents: Reagents like Grignards (R'MgX) or organolithium compounds (R'Li) can be used to replace the chlorine atom with an organic group (R'), forming a new silicon-carbon bond. This allows for the synthesis of more complex organosilanes with tailored properties.

These covalent modifications are fundamental in synthesizing new materials and functionalizing molecules for specific applications. The choice of organic reagent dictates the final functionality of the resulting silylated compound.

| Reagent Type | Functional Group | Product Class | Significance of Modification |

| Alcohols | R-OH | Alkoxysilanes | Alters solubility and introduces a bulky protective group. |

| Amines | R-NH2, R2NH | Silylamines | Modifies basicity and introduces a reactive site for further functionalization. youtube.com |

| Organometallics | R-MgX, R-Li | Organosilanes | Forms stable Si-C bonds, expanding the molecular framework. |

| Water | H₂O | Silanols | Leads to hydrolysis, forming reactive silanol intermediates for condensation. dtic.mil |

Grafting onto Substrates via Surface Reactions

This compound is utilized for the surface modification of inorganic substrates through a process known as grafting. mdpi.comurfu.ru This technique involves creating strong, covalent bonds between the silane and the surface, typically a metal oxide like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), which are rich in surface hydroxyl (-OH) groups. dtic.miluchicago.edu

The grafting process generally proceeds via the following steps:

Surface Reaction: The chlorosilane reacts directly with the surface hydroxyl groups. The electrophilic silicon atom is attacked by the oxygen of the surface -OH group, leading to the formation of a Si-O-Substrate covalent bond and the elimination of hydrogen chloride (HCl). researchgate.net

Hydrolysis and Condensation: In the presence of surface-adsorbed water, the cyclohexyloxy groups can also undergo hydrolysis to form silanol (Si-OH) functionalities. These silanols are highly reactive and can condense with adjacent silanols or surface hydroxyls, forming a cross-linked polysiloxane network on the substrate. scispace.comresearchgate.net This process enhances the stability and density of the grafted layer.

Vapor-phase grafting is an effective method for creating well-defined surface layers. uchicago.edu However, studies have shown that while ethoxy-based silanes can form uniform monolayer coatings, chlorosilanes may sometimes exhibit non-uniform coatings. uchicago.edu The resulting modified surface exhibits altered properties, such as hydrophobicity, adhesion, and chemical reactivity, depending on the nature of the silane used. The bulky cyclohexyloxy groups contribute significantly to the steric profile of the modified surface.

Cross-Coupling and Polymerization with Other Monomers

The reactivity of the silicon center in this compound allows it to participate in more advanced chemical transformations like cross-coupling reactions and polymerization.

Cross-Coupling Reactions: Organosilanes, particularly those with leaving groups like chloro or alkoxy groups, can be used as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. gelest.comgelest.com In these reactions, the organosilane transfers its organic group to an organic halide. While aryl- or vinyl-substituted silanes are more common, the principle involves the activation of the Si-Cl or Si-O bond by a fluoride (B91410) source or other activators to facilitate transmetalation to the palladium center. gelest.com Phenyltriethoxysilane, for example, is known to couple with aryl bromides to form biaryls. gelest.com By analogy, this compound could potentially be used in similar transformations, either directly or after conversion to a more reactive intermediate.

Polymerization: this compound can act as a monomer in condensation polymerization. Upon hydrolysis of the chlorine and cyclohexyloxy groups, the molecule is converted into a trifunctional silanetriol intermediate, tris(cyclohexyloxy)silanol. These silanol intermediates are unstable and readily undergo self-condensation, eliminating water to form a highly cross-linked polysiloxane network. scispace.comshinetsusilicone-global.com This polymerization can occur in solution to form silicone resins or directly on a surface to create a dense, polymeric coating. researchgate.netdoi.org The bulky cyclohexyloxy groups would remain as substituents on the polysiloxane backbone, influencing the physical properties of the resulting polymer.

Structure-Reactivity Relationships in Organosilane Chemistry

The reactivity of organosilanes is governed by the interplay of electronic and steric factors associated with the substituents attached to the silicon atom. wikipedia.org These relationships are crucial for predicting chemical behavior and designing molecules for specific tasks. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Silicon Centers

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. youtube.comnih.gov In organosilane chemistry, QSAR can be applied to predict the reactivity of silanes in processes like hydrolysis, condensation, or surface grafting.

A QSAR model for silanes would take the form of a mathematical equation: Activity = f(Descriptors) + error youtube.com

For a series of silanes related to this compound, the "Activity" could be the rate constant for hydrolysis or the efficiency of surface grafting. The "Descriptors" would be quantifiable properties of the substituents on the silicon atom, such as:

Steric Descriptors: Parameters like Taft's steric parameter (Es), molar volume, or cone angles, which quantify the bulkiness of the cyclohexyloxy groups. wikipedia.org

Electronic Descriptors: Parameters like Hammett constants, calculated partial atomic charges on the silicon atom, or dipole moments, which describe the electron-donating or -withdrawing nature of the chloro and cyclohexyloxy substituents. aps.org

By developing a validated QSAR model, researchers could predict the reactivity of novel, unsynthesized silanes, thereby streamlining the discovery of compounds with desired properties without extensive empirical testing. nih.gov

| Factor | QSAR Descriptor Example | Influence on Si Center Reactivity |

| Steric Bulk | Cone Angle, Taft Steric Parameter (Es) | Larger groups hinder nucleophilic attack, decreasing reaction rates. wikipedia.orgresearchgate.net |

| Electronic Effects | Hammett Constant, Partial Atomic Charge | Electron-withdrawing groups increase Si electrophilicity, enhancing reactivity towards nucleophiles. aps.org |

| Hydrophobicity | LogP | Affects solubility and interaction with aqueous or non-polar environments. |

Steric and Electronic Effects of Cyclohexyloxy Substituents

The three cyclohexyloxy groups are the defining structural feature of this compound, and they exert profound steric and electronic effects on the silicon center.

Steric Effects: The cyclohexyloxy group is significantly larger and bulkier than simple alkoxy groups like methoxy (B1213986) or ethoxy. taylorfrancis.com This steric bulk creates a crowded environment around the central silicon atom, a phenomenon known as steric hindrance. wikipedia.orgresearchgate.net The primary consequence of this hindrance is a decrease in the rate of reactions involving nucleophilic attack at the silicon center. The approaching nucleophile must navigate past the bulky substituents, which requires higher activation energy compared to less hindered silanes. wikipedia.org This effect can be beneficial when slower, more controlled reactivity is desired. taylorfrancis.com

Electronic Effects: The electronic influence of the cyclohexyloxy group is twofold:

Inductive Effect: The oxygen atom is more electronegative than silicon, leading to an inductive withdrawal of electron density from the silicon atom (a -I effect). This effect makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack.

The net electronic effect is a balance between these opposing forces. Combined with the Si-Cl bond, which is also electron-withdrawing, the silicon atom in this compound remains significantly electrophilic, though its reactivity is tempered by the substantial steric hindrance from the cyclohexyloxy groups. researchgate.net

Iv. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed analysis of chlorotris(cyclohexyloxy)silane and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides rich information on molecular structure, connectivity, and dynamics.

Multi-nuclear NMR spectroscopy is indispensable for the comprehensive characterization of the molecular species present during the transformation of this compound. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from data on analogous alkoxysilanes and organosilicon compounds. unige.chrsc.org

¹H NMR spectroscopy is primarily used to identify and quantify the cyclohexyl groups and to monitor the formation of alcohol byproducts during hydrolysis. The protons on the cyclohexyl ring would exhibit complex multiplets in the aliphatic region (typically 1.0-4.0 ppm). The appearance of a new signal corresponding to cyclohexanol (B46403) would be a clear indicator of hydrolysis.

¹³C NMR provides a detailed fingerprint of the carbon skeleton. Each unique carbon atom in the cyclohexyloxy group will produce a distinct signal, allowing for confirmation of the substituent's integrity or transformation. The chemical shifts of the carbon atoms directly bonded to oxygen are particularly sensitive to changes in the silicon environment. nih.gov

²⁹Si NMR is the most direct method for observing the changes at the silicon center, which is the heart of the hydrolysis and condensation reactions. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents. huji.ac.il The progression from the starting chlorosilane to various silanol (B1196071) and siloxane species can be tracked by the appearance of new peaks in characteristic regions of the ²⁹Si NMR spectrum. For instance, the starting material, this compound, would have a specific chemical shift that would change upon substitution of the chloro group with a hydroxyl group (hydrolysis) and subsequently with siloxy groups (condensation). The formation of dimers, trimers, and larger oligomers, often denoted as T¹, T², and T³ structures in the context of trifunctional silanes, can be identified by distinct ²⁹Si chemical shifts. ucsb.edupascal-man.com

Table 1: Expected NMR Chemical Shift Ranges for this compound and its Reaction Products

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | Cyclohexyloxy (CH, CH₂) | 1.0 - 4.0 | Structural integrity of the cyclohexyl groups. |

| Cyclohexanol (OH) | Variable, concentration dependent | Monitoring of hydrolysis byproduct. | |

| ¹³C | Cyclohexyloxy (C-O) | 60 - 80 | Changes in the electronic environment of the alkoxy group. |

| Cyclohexyloxy (other C) | 20 - 40 | Confirmation of the carbon skeleton. | |

| ²⁹Si | R₃Si-Cl | Specific to the compound | Starting material identification. |

| R₃Si-OH (T⁰) | Downfield shift relative to siloxane | Formation of the initial hydrolysis product. | |

| (R₃SiO)Si(OR)₂ (T¹) | Upfield shift from T⁰ | Formation of dimers and linear oligomers. | |

| (R₃SiO)₂SiOR (T²) | Further upfield shift | Branching points in the polymer network. |

Note: The exact chemical shifts are dependent on the solvent, concentration, and temperature.

In-situ NMR spectroscopy is a powerful technique for studying the kinetics of the hydrolysis and condensation of this compound in real-time. nih.govresearchgate.net By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to track the concentration of reactants, intermediates, and products as a function of time. researchgate.net This allows for the determination of reaction rates, orders of reaction with respect to different components, and the elucidation of the reaction mechanism. nih.gov For example, the rate of disappearance of the starting chlorosilane signal and the concomitant appearance and evolution of signals for the silanol and various condensed species can be quantified to build a detailed kinetic model of the sol-gel process. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and how they change during a chemical reaction. These methods are particularly well-suited for monitoring the key bond formations and breakages that occur during the hydrolysis and condensation of this compound. jkps.or.krjkps.or.kr

The hydrolysis of the Si-Cl bond and the subsequent condensation of the resulting Si-OH groups are central to the chemistry of this compound. IR and Raman spectroscopy can effectively monitor these processes through the characteristic vibrational frequencies of the involved bonds.

Si-OH Group: The formation of silanol (Si-OH) groups upon hydrolysis can be detected by the appearance of a stretching vibration (ν(Si-OH)) typically in the range of 3200-3700 cm⁻¹ (broad band for hydrogen-bonded silanols) and a sharper band for free silanols. researchgate.net A bending vibration (δ(Si-OH)) can also be observed, often around 850-950 cm⁻¹. researchgate.net

Si-O-Si Group: The condensation of silanol groups to form siloxane (Si-O-Si) bridges is characterized by the appearance of strong absorption bands corresponding to the asymmetric stretching of the Si-O-Si linkage, typically found in the region of 1000-1100 cm⁻¹. researchgate.netresearchgate.net The symmetric stretching vibration is also observable, usually at a lower frequency.

By tracking the intensity changes of these bands over time, the kinetics of hydrolysis and condensation can be followed.

As condensation proceeds, a three-dimensional polymer network is formed. Both IR and Raman spectroscopy can be used to characterize the extent of this polymerization and cross-linking. The broadening and shifting of the Si-O-Si absorption bands can indicate the formation of a more complex and strained network structure. The decrease in the intensity of the Si-OH vibrational bands signifies the consumption of silanol groups and thus a higher degree of condensation and cross-linking within the resulting material.

Table 2: Characteristic Vibrational Frequencies for Monitoring this compound Reactions

Note: The exact positions of the bands can be influenced by the molecular environment and the degree of hydrogen bonding.

Mass Spectrometry (MS) Techniques for Molecular Identification and Reaction Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally useful for identifying the molecular weights of the various species present in the reaction mixture, from the initial reactant to oligomeric intermediates and fragmentation products. purdue.edu Techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are particularly valuable for analyzing the complex mixtures generated during the sol-gel process of alkoxysilanes. researchgate.net

By analyzing samples at different reaction times, MS can provide a detailed profile of the reaction, revealing the distribution of oligomer sizes and structures. researchgate.net For example, a series of peaks separated by the mass of the repeating unit (cyclohexyloxy-siloxy) would indicate the formation of linear or cyclic oligomers. The high resolution of modern mass spectrometers can also aid in determining the elemental composition of the detected species, further confirming their identity. Tandem mass spectrometry (MS/MS) can be employed to fragment specific ions, providing valuable structural information about the connectivity of the oligomers. While specific mass spectra for chlorotripropylsilane (B1581538) are available in databases, detailed MS studies on the hydrolysis and condensation of this compound are not widely reported. nist.govnist.gov

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy for Organosilane Analysis

Gas chromatography with vacuum ultraviolet (VUV) detection has emerged as a powerful tool for the analysis of organosilanes. nih.gov This technique provides both qualitative and quantitative data, making it highly suitable for the characterization of complex mixtures and the identification of isomeric compounds. nih.gov The VUV detector measures the absorption of ultraviolet radiation in the 120–240 nm range, a region where most chemical compounds, including organosilanes, exhibit unique and characteristic absorption spectra. nih.gov

The high-energy photons in the VUV region probe electronic transitions in sigma (σ) and pi (π) bonds, as well as non-bonding electrons. This results in rich, detailed spectra that act as a "fingerprint" for a specific molecule. nih.gov A significant advantage of GC-VUV is its ability to differentiate between structural isomers, which can be challenging for other detectors like mass spectrometry. nih.gov

In the context of this compound analysis, GC-VUV can be employed to monitor the progress of its synthesis, identify potential byproducts, and quantify the purity of the final product. The retention time in the gas chromatograph provides information on the volatility of the compound, while the VUV spectrum allows for its unambiguous identification.

Illustrative GC-VUV Data for an Organosilane Compound

Disclaimer: The following table contains representative data for a generic organosilane and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Parameter | Value |

| GC Column | 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium |

| Oven Program | 50°C (1 min) to 300°C at 15°C/min |

| Retention Time | 15.8 min |

| λmax 1 | 145 nm |

| λmax 2 | 180 nm |

| λmax 3 | 210 nm |

V. Applications in Advanced Materials Science Excluding Prohibited Areas

Role in Surface Modification and Coating Technologies

Grafting onto Various Substrates (e.g., metals, glass, ceramics, polymers)

The surface modification of substrates is a critical process for altering their surface properties, such as wettability, adhesion, and chemical resistance. Chlorosilanes are frequently used for this purpose due to the reactivity of the Si-Cl bond with surface hydroxyl (-OH) groups present on materials like glass, ceramics, and certain metals. researchgate.netelsevierpure.comchemimpex.com This reaction forms a stable Si-O bond, effectively tethering the silane (B1218182) molecule to the substrate surface.

While direct research on Chlorotris(cyclohexyloxy)silane for this specific application is not widely documented in the provided results, the principle of its grafting action can be inferred from the known reactivity of similar chlorosilane compounds. researchgate.netchemimpex.com The process involves the reaction of the Si-Cl group with surface hydroxyls, leading to the covalent attachment of the tris(cyclohexyloxy)silyl moiety. The three large cyclohexyloxy groups would then form a new surface layer, likely imparting significant hydrophobicity due to their nonpolar, organic nature. This is a common strategy to make surfaces water-repellent. researchgate.net

The grafting process can be applied to a variety of substrates:

Glass and Ceramics: These materials typically have a high density of surface hydroxyl groups, making them ideal candidates for modification with chlorosilanes. researchgate.net

Metals: Many metals and metal oxides possess a layer of surface hydroxyls that can serve as anchor points for silane grafting.

Polymers: While not all polymers have reactive surface groups, techniques such as plasma treatment can be used to introduce hydroxyl groups, enabling subsequent grafting with silanes. google.comresearchgate.net This can improve the compatibility of the polymer with other materials or alter its surface energy.

The modification of surfaces with organosilanes can significantly alter their properties, as summarized in the table below.

| Substrate Type | Potential Property Change after Grafting | Relevant Principle |

| Glass, Ceramics | Increased hydrophobicity, altered surface energy | Reaction of Si-Cl with surface -OH groups. researchgate.netelsevierpure.com |

| Metals/Metal Oxides | Improved corrosion resistance, modified adhesion | Formation of a stable, protective siloxane layer. |

| Polymers | Altered wettability, improved interfacial adhesion in composites | Introduction of new functional groups to the polymer surface. google.comresearchgate.net |

Preceramic Polymers and Polymer-Derived Ceramics (PDCs)

Polymer-Derived Ceramics (PDCs) are a class of ceramic materials produced through the pyrolysis of organosilicon polymers, also known as preceramic polymers. researchgate.netnih.govresearchgate.net This route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and tailor the final ceramic composition. sciopen.comresearchgate.net

Organosilicon compounds, including chlorosilanes, are fundamental building blocks for synthesizing preceramic polymers like polysiloxanes, polycarbosilanes, and polysilazanes. nih.govnsf.govgelest.com this compound can act as a monomer or a cross-linking agent in the synthesis of these preceramic polymers. Through controlled hydrolysis and polycondensation reactions, the chlorine atom can be replaced, leading to the formation of Si-O-Si (siloxane) linkages, which form the backbone of the resulting polymer.

The synthesis process typically involves reacting the chlorosilane with a controlled amount of water or other reagents to initiate polymerization. The bulky cyclohexyloxy side groups would remain attached to the silicon atoms in the polymer chain, influencing the polymer's solubility, processability, and ultimately the composition of the ceramic product after pyrolysis. nih.govmdpi.com

Once the preceramic polymer is synthesized and shaped (e.g., as a fiber, coating, or molded part), it undergoes a two-step thermal treatment to be converted into a ceramic. researchgate.netnih.gov

Crosslinking: This initial heating step, typically at a lower temperature, is crucial to transform the polymer into a solid, infusible network (a thermoset). nih.govmdpi.com This ensures that the shaped part does not melt or deform during the subsequent high-temperature pyrolysis. For polymers derived from this compound, crosslinking reactions would further interconnect the polymer chains.

Pyrolysis: The crosslinked polymer is then heated to high temperatures (often above 800°C) in an inert or reactive atmosphere. osti.govpsu.edu During pyrolysis, the organic side groups (in this case, the cyclohexyloxy groups) decompose and are driven off as volatile gases. The remaining inorganic backbone rearranges to form an amorphous or crystalline ceramic material. osti.gov Pyrolysis of a polysiloxane derived from this compound would likely yield a silicon oxycarbide (SiOC) ceramic, a material known for its high-temperature stability. nsf.gov

The table below outlines the general stages of converting a preceramic polymer into a ceramic.

Application in Semiconductor and Electronic Devices (e.g., low-k dielectrics, thin films)

In the semiconductor industry, there is a continuous need for new materials to fabricate smaller, faster, and more efficient electronic components. Organosilane precursors play a vital role in depositing thin films with specific electrical properties. nih.govgoogle.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for depositing thin, uniform films in microelectronics manufacturing. sigmaaldrich.comazonano.comgelest.com These processes require volatile precursor molecules that can be transported in the gas phase to a substrate surface, where they react to form the desired film.

An ideal precursor for CVD or ALD should have sufficient volatility, thermal stability to avoid premature decomposition, and high reactivity on the substrate surface. google.comgelest.com While specific data on this compound's use as a CVD/ALD precursor is limited in the search results, its properties can be evaluated in this context. Its molecular weight and the presence of three cyclohexyloxy groups suggest it may have lower volatility compared to smaller silane precursors. However, compounds with similar complexity are used. avsconferences.orgresearchgate.net The reactive Si-Cl bond provides a pathway for surface reactions, which is essential for both CVD and ALD processes. google.com

Using a precursor like this compound in a deposition process, likely in combination with an oxidant like oxygen or ozone, would lead to the formation of a silicon-containing film. nih.govjustia.com The composition of this film would be a form of silicon oxide, potentially with some carbon incorporation from the cyclohexyloxy ligands, resulting in a carbon-doped silica (B1680970) (SiCOH) film. nih.govresearchgate.net

These SiCOH films are of great interest as low-k dielectric materials. nih.govavsconferences.org In integrated circuits, low-k dielectrics are used to insulate the microscopic wiring, reducing parasitic capacitance and thus minimizing signal delay and power consumption. nih.gov The incorporation of bulky organic groups, like cyclohexyloxy, into the silica matrix can increase the free volume within the film, which helps to lower its dielectric constant (k-value). nih.gov

The properties of films deposited using different precursors are highly dependent on the precursor's molecular structure and the deposition conditions.

| Deposition Technique | Precursor Requirement | Potential Film Type from this compound | Application |

| Chemical Vapor Deposition (CVD) | Volatility, thermal stability. gelest.com | Silicon oxycarbide (SiOC) | Low-k dielectric, protective coatings. nih.govresearchgate.net |

| Atomic Layer Deposition (ALD) | Self-limiting surface reactivity. google.comavsconferences.org | Conformal silicon oxycarbide (SiOC) | Gate dielectrics, liners, spacers. avsconferences.org |

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a powerful tool for investigating the fundamental electronic properties of chlorotris(cyclohexyloxy)silane, which dictate its chemical behavior.

The bonds connected to the central silicon atom in this compound have distinct characteristics. The silicon-oxygen (Si-O) bond is strong and possesses a significant polar covalent character, arising from the large electronegativity difference between silicon (1.90 on the Pauling scale) and oxygen (3.44). wikipedia.org This results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom (Siδ+—Oδ−). wikipedia.org While Si-O single bonds are stronger than carbon-oxygen single bonds, they exhibit considerable thermodynamic stability. wikipedia.orgacs.org

The silicon-chlorine (Si-Cl) bond is the most reactive site in the molecule. It is susceptible to hydrolysis, where it is replaced by a hydroxyl (-OH) group. researchgate.netuni-wuppertal.de This reaction is often the initial step in the formation of silicone polymers. uni-wuppertal.de Computational studies on model chlorosilanes show that the energy barrier for hydrolysis is a key factor in its reactivity. researchgate.net The presence of bulky substituents, such as the cyclohexyloxy groups, can influence the reaction pathway through steric and electronic effects. researchgate.net

Table 1: General Bond Characteristics for Alkoxysilanes and Chlorosilanes

| Bond | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Si-O | ~1.6 | ~452 | Strong, polar, stable wikipedia.org |

Note: Values are general for Si-O and Si-Cl bonds and can vary based on the specific molecular environment and computational method used.

The three cyclohexyloxy groups attached to the silicon atom provide significant steric bulk and have conformational flexibility. The six-membered cyclohexane (B81311) rings themselves predominantly adopt a stable chair conformation. nih.gov However, the rotation around the Si-O and O-C bonds allows the entire cyclohexyloxy substituent to orient in different positions relative to the rest of the molecule. nih.govresearchgate.net

Computational analysis of related silacyclohexanes shows that the conformational preferences at the silicon center can be dramatically different from their carbon analogues. nih.gov The interplay of steric hindrance, electrostatic interactions, and hyperconjugation effects determines the most stable three-dimensional arrangement. nih.govacs.orgresearchgate.net This conformational landscape is critical as it influences the accessibility of the silicon center for reactions like hydrolysis and controls the packing and microstructure of the resulting polymeric materials. nih.gov

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations allow researchers to model the physical motions of atoms and molecules, providing insight into the dynamic processes of how this compound molecules polymerize and form extended networks. mdpi.comresearchgate.netnih.gov

The transformation of this compound into a polysiloxane network begins with hydrolysis and condensation. uni-wuppertal.desilicone-surfactant.com The first step is the hydrolysis of the Si-Cl bond by water to form a silanol (B1196071) (Si-OH) intermediate and hydrogen chloride. researchgate.netuni-wuppertal.de

Following hydrolysis, condensation reactions occur. A silanol group can react with another silanol group (releasing water) or with an unreacted Si-Cl group (releasing HCl) to form a siloxane (Si-O-Si) bridge. uni-wuppertal.deresearchgate.net Reactive MD simulations can model these chemical events over time, showing how monomers connect and grow into larger structures. researchgate.net These simulations help identify the dominant reaction mechanisms, such as monomer addition or cluster-cluster aggregation, and how they are influenced by reaction conditions. researchgate.net

As hydrolysis and condensation continue, a three-dimensional cross-linked polymer network is formed. uni-wuppertal.de The specific arrangement of the siloxane bridges and organic groups is known as the network topology. MD simulations are a key tool for predicting this final structure. mdpi.comnih.gov

By simulating the entire formation process, researchers can predict macroscopic properties based on molecular-level descriptors. nih.gov These simulations can determine characteristics such as the distribution of pore sizes, the density of cross-links, and the presence of structural defects like dangling chains. nih.gov This predictive capability is crucial for designing materials with tailored mechanical, thermal, and chemical properties. mdpi.comnih.gov Advanced computational frameworks can combine kinetic Monte Carlo methods with MD to provide a comprehensive prediction of the final network configuration. nih.gov

Mechanistic Insights from Computational Studies

Computational studies, particularly those using quantum mechanics, provide deep mechanistic insights into the chemical reactions of this compound. researchgate.netresearchgate.net

These studies have investigated the hydrolysis of the Si-Cl bond in detail. researchgate.net For simple chlorosilanes, calculations show that the reaction often proceeds through an associative mechanism where one or more water molecules attack the silicon atom. This forms a highly reactive, temporary intermediate where the silicon atom is bonded to five other atoms (a pentacoordinate silicon species). researchgate.net The energy barrier for this reaction can be significantly lowered by the participation of additional water molecules, which help to stabilize the transition state. researchgate.net

Furthermore, computational analysis clarifies the nature of the siloxane bond that forms during condensation. The Si-O-Si linkage is not a simple single bond; it has a more complex electronic structure involving hyperconjugative interactions, which contribute to its flexibility and stability compared to an analogous C-O-C ether linkage. acs.orgresearchgate.netmdpi.com These theoretical insights are fundamental for controlling the synthesis of polysiloxanes and for understanding the unique properties of silicone-based materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen chloride |

| Polysiloxane |

| Silanol |

Solvation Effects in Reaction Environments

No specific data is available for this compound.

Vii. Environmental Considerations in Organosilicon Chemistry Excluding Toxicity/safety

Environmental Fate and Transport Mechanisms

The fate and transport of an organosilicon compound are governed by its physical and chemical properties, which determine how it partitions among different environmental compartments.

Due to its extreme hydrolytic instability, Chlorotris(cyclohexyloxy)silane is unlikely to be found in environmental compartments for any significant length of time. oecd.org Its distribution is transient and dictated by the immediate aftermath of its release.

Air: If released into the air, the compound would exist as a vapor or aerosol and react with atmospheric moisture to form HCl and silanol (B1196071) intermediates. globalsilicones.org

Water: A direct release to water would result in rapid hydrolysis. The hydrolysis products—HCl, cyclohexanol (B46403), and silicic acid—would then be distributed within the water column. HCl would be neutralized in buffered waters.

Soil: If spilled on soil, the compound would react with soil moisture. epa.gov The resulting cyclohexanol may be transported with water through the soil profile or volatilize. The silicic acid/silica (B1680970) product would incorporate into the inorganic mineral component of the soil.

Sediment: Organosilicon compounds and their less soluble hydrolysis products can sorb to particulate matter in the water column and be deposited in sediments. The final inorganic degradation product, silica, is a natural and major component of sediments.

Fugacity models for other chlorosilanes suggest that without considering hydrolysis, they would partition significantly between air, water, and soil. However, given the rapid hydrolysis, these models are not representative of the ultimate environmental fate, which is governed by the properties of the hydrolysis products. oecd.org

The volatility and sorption characteristics of this compound and its degradation products determine their mobility in the environment.

Volatility: this compound has an estimated boiling point that suggests low volatility. However, its hydrolysis product, cyclohexanol, is a semi-volatile organic compound and can partition from water or soil into the atmosphere. The other hydrolysis products, HCl and silicic acid, are non-volatile from aqueous solutions.

Sorption: Sorption behavior describes the tendency of a chemical to attach to soil or sediment particles. This is often related to a compound's hydrophobicity. The final degradation product, amorphous silica, is an integral part of the soil and sediment matrix. The organic hydrolysis product, cyclohexanol, has moderate water solubility and a relatively low octanol-water partition coefficient (Log Kow), suggesting it will have limited sorption to soil organic carbon and will be relatively mobile in most soil and aquatic systems.

| Compound | Key Process | Mobility/Transport | Ultimate Fate |

|---|---|---|---|

| This compound | Rapid Hydrolysis | Transient; mobility depends on release scenario before rapid degradation. | Conversion to Tris(cyclohexyloxy)silanol, HCl, and Cyclohexanol. |

| Hydrochloric Acid (HCl) | Neutralization | High mobility in water. | Forms chloride salts, naturally abundant in the environment. |

| Cyclohexanol | Biodegradation, Volatilization, Photodegradation | Relatively mobile in water and soil; can transport to the atmosphere. | Degradation to carbon dioxide and water. |

| Silanols / Silicic Acid | Condensation | Low mobility; incorporates into soil/sediment. | Formation of amorphous silica, joining the natural silicon cycle. |

Sustainable Approaches in Organosilane Synthesis

The production of organosilanes, including functionalized compounds like this compound, has traditionally relied on processes that are effective but pose environmental challenges. In response, the field of organosilicon chemistry is increasingly focusing on sustainable and green chemistry principles to minimize environmental impact.

The cornerstone of industrial organosilane synthesis has been the Müller-Rochow Direct Process, discovered in the 1940s. mdpi.com This process involves reacting elemental silicon with organic halides (like methyl chloride) in the presence of a copper catalyst at high temperatures to produce organohalosilanes, which are key precursors for silicone polymers and other materials. mdpi.comresearchgate.net While this method was a breakthrough for large-scale, cost-effective production, it relies on chlorinated compounds and can generate a variety of by-products. mdpi.comresearchgate.net

Modern research aims to develop more environmentally friendly synthetic routes that reduce or eliminate the use of hazardous substances. mdpi.com A primary goal is the development of chlorine-free methods for synthesizing organosilicon derivatives. mdpi.com Chlorine chemistry, while efficient, involves toxic reagents and by-products like hydrogen chloride, prompting a search for safer alternatives. nih.gov

Several innovative approaches are being explored to create more sustainable synthetic pathways:

Catalytic Innovations : Research focuses on developing novel catalysts that can facilitate reactions under milder conditions, reduce waste, and improve selectivity, thereby minimizing the formation of unwanted by-products.

Solvent-Free Reactions : One approach involves using azide-alkyne cycloaddition (CuAAC) mechanisms to prepare organotriethoxysilanes without the need for solvents, catalyst ligands, or amines. researchgate.net This reduces the environmental footprint associated with solvent use and purification.

Photochemical Synthesis : Visible light-mediated synthesis has emerged as a promising sustainable method. nih.gov For instance, a general and practical protocol has been established for synthesizing organosilanols from a wide range of hydrosilanes under ambient conditions. This process uses photochemical energy to initiate the reaction, avoiding the need for transition metal catalysts and operating under mild conditions. nih.gov

Direct Synthesis of Alkoxysilanes : Extending the principles of the direct process to alcohols instead of alkyl halides presents a greener alternative. Rochow first published a method for the direct synthesis of tetramethoxysilane from silicon and methanol in 1948, and this remains a promising avenue for producing large-volume alkoxysilanes with fewer harmful substances. mdpi.com

| Synthetic Method | Key Features | Environmental Advantages | Limitations/Challenges |

|---|---|---|---|

| Müller-Rochow Direct Process | Reaction of silicon with organic halides (e.g., methyl chloride) using a copper catalyst. mdpi.com | Cost-effective and efficient for large-scale industrial production. mdpi.com | Relies on chlorinated compounds; produces by-products. mdpi.com |

| Solvent-Free Azide-Alkyne Cycloaddition | Click chemistry approach to synthesize organoalkoxysilanes. researchgate.net | Eliminates the need for solvents, certain catalysts, and amines, reducing waste. researchgate.net | May be a multi-stage process compared to direct synthesis. researchgate.net |

| Visible Light-Mediated Synthesis | Uses photochemical energy to convert hydrosilanes to silanols. nih.gov | Avoids transition metal catalysts; operates under ambient, mild conditions. nih.gov | Scalability for industrial production may require further development. |

| Direct Synthesis with Alcohols | Reaction of silicon with alcohols (e.g., methanol) to form alkoxysilanes. mdpi.com | Chlorine-free route, avoiding hazardous reagents and by-products. mdpi.com | May require specific catalysts and conditions to achieve high efficiency. |

A significant environmental concern with many organosilicon compounds, particularly silicone polymers, is their persistence in the environment. researchgate.net Their robust silicon-oxygen backbone makes them resistant to microbial degradation. researchgate.net Consequently, there is a pressing need to design new organosilicon structures that are inherently degradable, reducing their environmental longevity. researchgate.net

Research has shown that hydrolysis is a critical and mandatory first step for the environmental degradation of organosilicon substances. researchgate.net The subsequent biodegradation primarily targets the silicon-free organic fragments released during hydrolysis. The silicon-containing hydrolysis products, such as silanols, are generally not biodegradable. researchgate.net

This understanding provides clear principles for designing degradable organosilicons:

Enzymatically Cleavable Linkers : Another advanced strategy involves integrating enzymatically degradable moieties within the organosilicon framework. By incorporating organic bridges that are susceptible to enzymatic cleavage, such as peptide or oxamide linkers, hybrid organosilica materials can be designed to break down under specific biological conditions. mdpi.com For example, hybrid materials synthesized with a tri-L-lysine organoalkoxysilane or with oxamide-phenylene bridges have demonstrated enzymatic degradability. mdpi.com

The ultimate goal is to create materials that maintain their desired functional properties during their service life but can be readily broken down into smaller, non-persistent molecules upon environmental release.

| Design Strategy | Mechanism | Example | Outcome |

|---|---|---|---|

| Incorporate easily hydrolyzable bonds | Facilitates the initial, non-biological breakdown of the molecule in the presence of water. researchgate.net | Structures containing Si-N bonds. researchgate.net | Faster hydrolysis, leading to quicker release of organic fragments for subsequent biodegradation. researchgate.net |

| Integrate enzymatically cleavable units | Organic linkers within the siloxane structure can be targeted and broken down by specific enzymes. mdpi.com | Peptidic moieties (e.g., tri-L-lysine) or oxamide-phenylene bridges in the silica matrix. mdpi.com | Targeted degradation under biological conditions, resulting in breakdown of the material's structure. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chlorotris(cyclohexyloxy)silane, and how do solvent choices influence reaction yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution using cyclohexanol and trichlorosilane under inert conditions. Solvent selection is critical: hydrocarbon solvents (e.g., pentane, n-hexane) are preferred for their low polarity, which minimizes side reactions and simplifies product isolation. Stirring rates ≥500 rpm ensure efficient mixing, while moisture exclusion prevents hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, particularly for identifying Si-O-C cyclohexyl linkages. Fourier-Transform Infrared (FTIR) spectroscopy validates Si-Cl and Si-O bond vibrations (e.g., ~480 cm⁻¹ for Si-Cl). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides crystallographic data for complex derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., sealed with molecular sieves) at 2–8°C. Handling requires inert atmosphere gloveboxes or Schlenk lines. Decomposition products (e.g., HCl, cyclohexanol) can be monitored via gas chromatography (GC) to assess purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from varying experimental conditions (e.g., heating rates, purity of samples). Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under standardized protocols (e.g., N₂ atmosphere, 10°C/min heating rate). Cross-validate findings with kinetic studies (Arrhenius plots) and computational models (DFT) to identify decomposition pathways .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The Si-Cl bond’s electrophilicity drives nucleophilic substitution. Steric hindrance from cyclohexyloxy groups slows reactivity compared to less bulky analogs. Kinetic studies (e.g., monitoring reaction rates via ¹H NMR) and Hammett plots can quantify substituent effects. Computational modeling (e.g., Gaussian software) visualizes transition states and electron density distributions .

Q. How can researchers design experiments to study the hydrolytic sensitivity of this compound in aqueous environments?

- Methodological Answer : Conduct controlled hydrolysis in buffered solutions (pH 4–10) at 25°C, tracking Si-Cl bond cleavage via conductivity measurements or ²⁹Si NMR. Compare activation energies using Eyring plots. For environmental relevance, simulate natural water systems with dissolved ions (e.g., Ca²⁺, Cl⁻) to assess catalytic effects .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Byproducts (e.g., disiloxanes) arise from moisture contamination or excessive heating. Optimize stoichiometry (e.g., 1:3 molar ratio of SiCl₄ to cyclohexanol) and employ scavengers like molecular sieves. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the target compound .

Data Analysis and Reporting Guidelines

- Statistical Validation : Use ANOVA or t-tests to compare reaction yields across solvent systems. Report uncertainties (e.g., ±2σ) for spectroscopic data .

- Theoretical Frameworks : Link experimental findings to organosilicon chemistry principles, such as Pearson’s Hard-Soft Acid-Base (HSAB) theory, to explain ligand-exchange behavior .

- Ethical Compliance : Adhere to safety protocols for handling corrosive byproducts (e.g., HCl gas) as outlined in GHS hazard guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.